molecular formula C11H11NO B1283192 5-(prop-2-en-1-yloxy)-1H-indole CAS No. 51086-08-9

5-(prop-2-en-1-yloxy)-1H-indole

Cat. No. B1283192
CAS RN: 51086-08-9
M. Wt: 173.21 g/mol
InChI Key: CJOAAJIGYICLNT-UHFFFAOYSA-N
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Description

The compound "5-(prop-2-en-1-yloxy)-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, a sequential [1 + 4]- and [2 + 3]-annulation using prop-2-ynylsulfonium salts and sulfonyl-protected o-amino aromatic aldimines has been developed to afford hexahydropyrrolo[3,2-b]indoles in high yields . This method demonstrates the versatility of prop-2-ynylsulfonium salts as C2 synthons, allowing for the construction of fused rings containing two five-membered azaheterocycles in a single operation.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, a series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were characterized using these techniques, and the structure of one compound was further confirmed by single crystal XRD analysis . Density functional theory (DFT) calculations can be used to optimize bond parameters, which are found to be in good agreement with experimental data. The molecular electrostatic potential map (MEP) can also be studied to predict reactive sites .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including condensation. For example, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione yielded a specific indole derivative with good yield . The product's structure was characterized by spectroscopic and thermal tools, and its intermolecular interactions were analyzed using Hirshfeld surface analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by substituents on the indole ring. For instance, fluorination of indole derivatives has been shown to provide selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles . The incorporation of fluorine can reduce the pKa of the compounds, influencing oral absorption and bioavailability. Additionally, some indole derivatives, such as 5-hydroxy benzo[g]indoles, exhibit fluorescence activity and can act as sensors for Fe(III) ions, demonstrating their potential in analytical applications .

Scientific Research Applications

1. Anticancer Activities

5-(prop-2-en-1-yloxy)-1H-indole derivatives have been synthesized and evaluated for their anticancer effects. These novel indole retinoid compounds have shown anti-proliferative capacity in various cancer cell lines, particularly in liver, breast, and colon cancers. For instance, a specific compound within this class inhibited proliferation at very low concentrations in all of the breast cancer cell lines tested. This suggests a potential for these compounds in cancer therapy, especially due to their apoptotic effects which may primarily be driven by the inhibition of RXRα and RXRγ (Gurkan-Alp et al., 2012).

2. Pharmacological Activities

Indole structures, including 5-(prop-2-en-1-yloxy)-1H-indole, are significant in organic chemistry and are found in biologically active natural products. They have a wide range of applications in medicine, synthetic chemistry, and industrial chemistry. Their pharmacological activities, such as anti-inflammatory and analgesic properties, have been explored, highlighting the versatility and potential of these compounds in various therapeutic areas (Basavarajaiah & Mruthyunjayaswamya, 2021).

3. Adrenolytic Activity

Certain analogs of 5-(prop-2-en-1-yloxy)-1H-indole have been synthesized and assessed for their adrenolytic activity. These compounds were tested for their effects on electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as their binding affinities for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. This suggests a potential application in cardiovascular therapeutic areas (Groszek et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any health hazards associated with its exposure. It also includes safety measures to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements in the synthesis or use of the compound.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. For more detailed information, it would be best to consult a specialist in the field or refer to specific scientific literature.


properties

IUPAC Name

5-prop-2-enoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h2-6,8,12H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOAAJIGYICLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557811
Record name 5-[(Prop-2-en-1-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(prop-2-en-1-yloxy)-1H-indole

CAS RN

51086-08-9
Record name 5-[(Prop-2-en-1-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-hydroxyindole (1.00 g, 7.29 mmol) and potassium carbonate (1.38 g, 9.94 mmol) were taken up in 20 mL of dimethylformamide (DMF) and stirred at 60° C. for 0.5 hours. Allyl bromide (0.57 mL, 6.62 mmol) was added and the reaction was stirred for an additional 18 hours then cooled and diluted with ethyl acetate. The organic layer was washed with water, brine, dried over magnesium sulfate, filtered, concentrated in vacuo, and the crude residue was purified by flash chromatography on silica gel (10% ethyl acetate/hexane) to provide the title compound.
Quantity
1 g
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reactant
Reaction Step One
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1.38 g
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reactant
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0.57 mL
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-Hydroxy-1H-indole (500 mg, 3.76 mmol) and allyl bromide (499.7 mg, 4.13 mmol) were dissolved in DMF (15 mL), then Cs2CO3 (1.468 g, 4.51 mmol), and water (6 drops) were added. The reaction mixture was stirred at rt for 12 h, after which it was concentrated under reduced pressure, diluted with water, and the aqueous layer was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:11) gave 514 mg (79%) of the title compound as a light-yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.59 (d, 2H), 5.29 (d, 1H), 5.45 (d, 1H), 6.12 (m, 1H), 6.48 (d, 1H), 6.90 (d, 1H), 7.11 (s, 1H), 7.19 (s, 1H), 7.28 (m, 1H), 8.04 (br, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
499.7 mg
Type
reactant
Reaction Step One
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Quantity
15 mL
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solvent
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1.468 g
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reactant
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0 (± 1) mol
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catalyst
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Yield
79%

Synthesis routes and methods III

Procedure details

To a slurry of 2.92 g (22 mmol) 5-hydroxyindole and 12.43 g (90 mmol) K2CO3 in 110 mL acetone was added 2.07 mL (24 mmol) allyl bromide. The reaction was stirred at room temperature over 2 days upon which time TLC indicated that the reaction was not complete. Additional 0.66 mL allyl bromide was added and the reaction was heated to reflux for 1.5 hr and stirred at room temperature over night. The reaction was filtered to remove precipitate and concentrated. The crude product was chromatographed on silica gel using 20–33% EtOAc-hexane to afford 3.128 g (18 mmol) 5-allyloxyindole as an oil.
Quantity
2.92 g
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reactant
Reaction Step One
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Quantity
12.43 g
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reactant
Reaction Step One
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2.07 mL
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reactant
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110 mL
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solvent
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Quantity
0.66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 5-hydroxyindole (1.23 g, 9.24 mmol) and cesium carbonate (3.01 g, 9.24 mmol) in DMF (40 mL) under nitrogen atmosphere at 0° C. was added allylbromide (879 μl, 10.16 mmol). The reaction mixture was stirred at RT for 2 h and poured into water and extracted with EtOAc (×3). The combined organic layers were washed twice with water, dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 9:1) to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.76; tR (conditions a): 3.46 min.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
3.01 g
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reactant
Reaction Step One
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Quantity
40 mL
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solvent
Reaction Step One
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879 μL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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